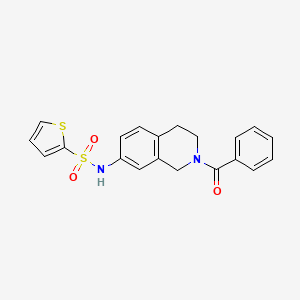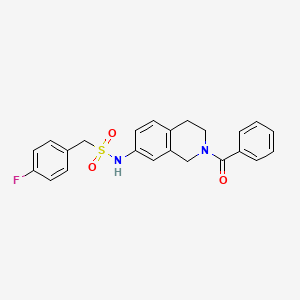![molecular formula C18H24N4O B6501606 N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide CAS No. 1421444-46-3](/img/structure/B6501606.png)
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide (NPMPC) is a synthetic compound that has been studied for its potential therapeutic applications in various scientific fields. NPMPC is a structural analog of the natural compound piperidine and is composed of a phenyl group, a pyrazole group, and a piperidine ring. The compound has been studied for its potential therapeutic applications in various scientific fields, such as neuroscience, cancer, and inflammation.
Applications De Recherche Scientifique
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been studied for its potential therapeutic applications in various scientific fields. In neuroscience, it has been studied for its potential to treat neurological disorders, such as anxiety and depression. In cancer, it has been studied for its potential to inhibit tumor growth and metastasis. In inflammation, it has been studied for its potential to reduce inflammation and improve wound healing. Additionally, this compound has been studied for its potential to enhance cognitive performance, as well as its potential to treat metabolic disorders, such as obesity and diabetes.
Mécanisme D'action
The mechanism of action of N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide is not fully understood. However, it has been suggested that the compound may act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. Additionally, this compound has been suggested to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce anxiety-like behavior and improve cognitive performance. Additionally, this compound has been shown to reduce inflammation and improve wound healing. Furthermore, the compound has been shown to inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide in laboratory experiments are its availability, low cost, and its ability to target multiple pathways. Additionally, the compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low potency and its potential to cause side effects in some animals.
Orientations Futures
Future research on N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide should focus on further understanding its mechanism of action and its potential therapeutic applications. Additionally, further research should focus on optimizing the compound’s potency and its safety profile. Additionally, further research should focus on investigating the compound’s potential to treat other diseases, such as neurological disorders and metabolic disorders. Finally, further research should focus on developing novel methods of synthesis and delivery of the compound.
Méthodes De Synthèse
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide can be synthesized in two steps. The first step involves the condensation of 1-phenylethylamine with 3-methyl-1H-pyrazole-4-carboxylic acid to form an intermediate, which is then reacted with piperidine-1-carboxylic acid to yield this compound. The compound can also be synthesized by the condensation of 1-phenylethylamine with 3-methyl-1H-pyrazole-4-carboxylic acid chloride, followed by the addition of piperidine-1-carboxylic acid.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-18(19-11-7-16-5-2-1-3-6-16)21-13-8-17(9-14-21)15-22-12-4-10-20-22/h1-6,10,12,17H,7-9,11,13-15H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADCTPJVJXETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6501539.png)
![N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B6501554.png)
![2-(4-methoxybenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B6501558.png)
![1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid](/img/structure/B6501561.png)
![3,4-difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6501570.png)
![N-[(furan-2-yl)methyl]-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501580.png)
![4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B6501589.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501598.png)
![1-(ethanesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B6501602.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6501605.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B6501611.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine](/img/structure/B6501619.png)